4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid
Overview
Description
“4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid” is a derivative of butyric acid . It is a part of a series of functionalized 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetate derivatives .
Synthesis Analysis
The synthesis of this compound involves a cascade reaction involving 1,4-addition and intramolecular electrophilic cyclization in a perfectly regiocontrolled manner . The reaction is mild and selective with good to high yields and displays significant functional group tolerance . Nano-CuFe2O4 spinel has been found to exhibit strong catalytic activity in this reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with a phenyl group, a thiazol group, and a butanoic acid group. The exact molecular weight and other structural details may vary depending on the specific substitutions on the phenyl and thiazol groups .Chemical Reactions Analysis
The compound participates in a cascade reaction involving 1,4-addition and intramolecular electrophilic cyclization . The thiocarbonyl moiety plays a dual role as an electrophile and as a nucleophile in this three-component coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on the specific substitutions on the phenyl and thiazol groups. For example, the yield of the synthesized compound was reported to be 95%, and it was described as a yellow crystalline solid .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Thiazole derivatives are generally known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid in lab experiments is its selectivity for zinc ions. This property makes it a useful tool for studying the role of zinc ions in biological systems. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid. One area of research is the development of this compound-based fluorescent probes for the detection of other metal ions, such as copper and iron. Another area of research is the development of this compound derivatives with improved anticancer activity and reduced toxicity. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.
Scientific Research Applications
4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid has been shown to exhibit a range of potential applications in scientific research. One of the most notable applications is its use as a fluorescent probe for the detection of zinc ions. This compound has been shown to selectively bind to zinc ions and emit a strong fluorescence signal upon binding. This property makes this compound a useful tool for studying the role of zinc ions in biological systems.
In addition to its use as a fluorescent probe, this compound has also been investigated for its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. This property makes this compound a promising candidate for the development of novel anticancer drugs.
properties
IUPAC Name |
4-oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(11-12-20(26)27)22-13-14-24-18(16-7-3-1-4-8-16)15-28-21(24)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMHOSGIXSXQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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